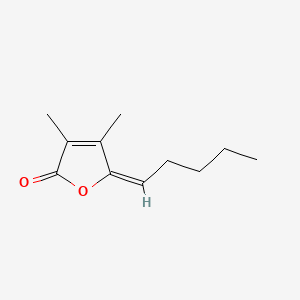

(Z)-3,4-dimethyl-5-pentylidenefuran-2(5H)-one

Descripción

Propiedades

Número CAS |

774-64-1 |

|---|---|

Fórmula molecular |

C11H16O2 |

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

(5Z)-3,4-dimethyl-5-pentylidenefuran-2-one |

InChI |

InChI=1S/C11H16O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h7H,4-6H2,1-3H3/b10-7- |

Clave InChI |

MTQPZHNZYWAXEH-YFHOEESVSA-N |

SMILES isomérico |

CCCC/C=C\1/C(=C(C(=O)O1)C)C |

SMILES canónico |

CCCCC=C1C(=C(C(=O)O1)C)C |

Densidad |

0.950-1.000 (20°) |

Otros números CAS |

774-64-1 |

Descripción física |

Clear and colourless liquid; Spicy-herbal to mint-like aroma |

Solubilidad |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Advanced Biosynthetic and Degradation Pathways of Bovolide

Elucidation of Enzymatic and Non-Enzymatic Pathways

The emergence of Bovolide is primarily attributed to non-enzymatic chemical transformations of furan (B31954) fatty acids. These reactions are predominantly driven by oxidative processes, which can be initiated by light or may occur spontaneously.

Photooxidative and Autoxidative Formation Mechanisms

Bovolide is recognized as a significant product of the photooxidative degradation of dimethyl furan fatty acids (DiMeFFA). researchgate.netosti.gov This process is initiated by the exposure of these fatty acids to light, leading to a cascade of chemical reactions that result in the formation of Bovolide and other degradation products. The influence of light is a critical factor, as the formation of Bovolide has been observed to increase with light exposure in various substances, including dried herbs and vegetables. researchgate.netnih.gov

While photooxidation is a well-established route, the potential for autoxidative formation also exists. Autoxidation involves the spontaneous reaction of fatty acids with oxygen, a process that does not require light. Studies on the autoxidation of a furan fatty acid ester, methyl 9,12-epoxyoctadeca-9,11-dienoate, have shown that furan fatty acids are susceptible to oxidation in the presence of air, leading to various oxidation products. dss.go.th While this specific study did not identify Bovolide as a product, it supports the principle that the furan ring in these fatty acids is reactive towards oxygen, suggesting that autoxidative pathways could contribute to the degradation of DiMeFFA and the potential formation of Bovolide, even in the absence of light.

Precursor Identification: Dimethyl Pentylfuran Fatty Acids (pentyl DiMeF)

The primary precursors for the formation of Bovolide have been identified as dimethyl pentylfuran fatty acids, often abbreviated as pentyl DiMeF. researchgate.netosti.gov These furan fatty acids are characterized by a central furan ring with methyl and pentyl substituents. The degradation of these specific fatty acids under oxidative conditions gives rise to Bovolide. The presence and concentration of pentyl DiMeF in a substance are therefore key determinants of the potential for Bovolide to be formed upon exposure to oxidative stressors like light and oxygen.

Mechanistic Insights into De Novo Biosynthesis

The formation of Bovolide is a clear example of a degradation pathway, which stands in contrast to the principles of de novo biosynthesis. De novo biosynthesis refers to the construction of complex molecules from simple precursors through intricate, enzyme-catalyzed metabolic pathways.

Evidence Against Relation to Normal Fatty Acid Metabolism

The formation of Bovolide is not a result of the body's normal fatty acid metabolism, which involves the systematic build-up of fatty acid chains from acetyl-CoA through a series of enzymatic reactions. cuni.cz Instead, Bovolide is a breakdown product of a larger, pre-existing molecule, the dimethyl pentylfuran fatty acid. This degradation process is a chemical transformation initiated by external factors like light, rather than a controlled, biosynthetic pathway for creating the molecule from scratch. The biosynthesis of furan fatty acids themselves is a separate and complex process found in some plants and microorganisms, but the subsequent degradation to Bovolide is a non-metabolic, chemical event. nih.govcirad.fr

Light-Induced Chemical Reactions in Formation

The formation of Bovolide is a direct consequence of light-induced chemical reactions. researchgate.net The photooxidation of furan-containing compounds is known to proceed through the formation of unstable intermediates such as endoperoxides. scispace.com In the case of dimethyl pentylfuran fatty acids, it is proposed that the absorption of light energy in the presence of a photosensitizer leads to the reaction of the furan ring with singlet oxygen. This reaction would form an unstable endoperoxide, which then undergoes further rearrangement and cleavage to yield a variety of degradation products, including the lactone structure of Bovolide. The specific arrangement of the substituents on the furan ring of the precursor fatty acid dictates the structure of the resulting degradation products.

Research Findings on Bovolide Formation

The following table summarizes the relative abundance of Bovolide found in various dried herbs after exposure to light for four days. The data is presented as a peak area ratio relative to an internal standard, indicating the change in Bovolide concentration upon illumination.

| Herb | Bovolide (Peak Area Ratio) - Dark | Bovolide (Peak Area Ratio) - Light (4 days) |

| Tarragon | tr | 171 |

| Dill | nd | 4 |

| Basil | nd | 2 |

| Chervil | tr | 205 |

| Chive | nd | 4 |

| Leek | tr | 7 |

| Savory | nd | tr |

| Onion | tr | 2 |

| tr = trace amounts; nd = not detected. Data extracted from a study on the photooxidative degradation products of dimethyl furan fatty acids in dried herbs and vegetables. |

Synthetic Strategies and Chemical Derivatization of Bovolide and Analogues

Classical and Organometallic Total Synthesis Approaches

Early synthetic efforts to prepare Bovolide often relied on established organometallic reactions to construct its furanone core and append the necessary alkyl chain.

While direct examples of palladium-catalyzed carbonylation (involving the insertion of carbon monoxide) specifically for the synthesis of Bovolide from haloenones are not extensively detailed in the available literature snippets, palladium catalysis has been successfully employed in other relevant transformations involving haloenones to produce Bovolide. One such methodology involves a palladium-catalyzed cross-coupling reaction. For instance, Bovolide (compound 86) can be synthesized from a bromo-furanone intermediate (compound 80d) through a Stille-type coupling. This reaction involves the treatment of the bromo-furanone with tetramethyltin (B1198279) (compound 85) in N-methyl-2-pyrrolidone (NMP) at 80 °C for 72 hours. The catalytic system for this transformation includes bis(benzonitrile)palladium(II) dichloride (PdCl2(PhCN)2) at 5 mol%, triphenylarsine (B46628) (AsPh3) at 10 mol%, and copper(I) iodide (CuI) at 10 mol%. This method has been reported to yield Bovolide in 54%. wikipedia.org

Table 1: Palladium-Catalyzed Stille Coupling for Bovolide Synthesis

| Reactant (Bromo-furanone 80d) | Reagent (Tetramethyltin 85) | Catalyst System | Conditions | Yield (%) |

| 1 equiv | 1.5 equiv | PdCl2(PhCN)2 (5 mol%), AsPh3 (10 mol%), CuI (10 mol%) | NMP, 80 °C, 72 h | 54 |

Modern Catalytic Methods for Selective Synthesis

Recent advancements in synthetic chemistry have introduced highly efficient and selective catalytic methods for the preparation of Bovolide and its analogues, notably those involving copper(I) catalysis.

A highly efficient and stereoselective approach for the synthesis of (Z)-γ-ylidenebutenolides, including Bovolide, utilizes copper(I)-catalyzed addition/annulation sequences. chembase.cnfishersci.co.uknih.govamericanelements.com This method employs readily available α-ketoacids and alkynes as substrates. fishersci.co.uknih.gov The reactions are facilitated by simple, commercially available Cu(I) catalysts, such as copper(I) 3-methylsalicylate. americanelements.comnih.govguidechem.comsigmaaldrich.comambeed.comchem960.com This catalytic system demonstrates a good substrate scope and excellent functional group tolerance, allowing for the preparation of a wide range of α- and β-substituted (Z)-γ-ylidenebutenolides. fishersci.co.uk

For example, while the reaction of pyruvic acid with 2-octyne (B165417) proved to be inefficient, yielding only 8% of the product, a more reactive bromo-substituted acid could be employed, delivering the corresponding butenolide in 67% yield. Subsequent reductive debromination of this intermediate furnished Bovolide. fishersci.co.uk The synthetic utility of this method extends to large-scale reactions, with successful demonstrations of producing significant quantities (e.g., 10 g) of butenolide products from 2-oxo-2-phenylacetic acid and 4-octyne (B155765) using a low catalyst loading (0.5 mol% Cu(I) catalyst). fishersci.co.uk

Oxidative addition: An α-ketoacid undergoes oxidative addition to the copper(I) center. americanelements.com

Alkyne insertion: Subsequent insertion of the alkyne into the newly formed copper-carbon bond occurs. americanelements.com

Lactonization: This is followed by an intramolecular nucleophilic attack, leading to the lactonization and formation of the γ-ylidenebutenolide ring. americanelements.com

Another mechanistic perspective highlights a two-step process involving a Sonogashira-type cross-coupling between (Z)-β-iodo-α,β-unsaturated acids and terminal alkynes, followed by a 5-exo-dig cyclization mediated by the copper(I) catalyst to yield the butenolides. americanelements.com

A significant advantage of the copper(I)-catalyzed addition/annulation methodology is its ability to deliver products with high stereoselectivity. chembase.cnfishersci.co.uknih.govamericanelements.com This control is crucial for synthesizing complex natural products like Bovolide, which often possess specific stereochemical configurations. Research findings indicate that the introduction of a β-substituent into the reaction products can notably enhance stereoselectivity, leading to the exclusive formation of the (Z)-isomer of the γ-ylidenebutenolides. fishersci.co.uk While the general high stereoselectivity is consistently reported, specific enantiomeric excess (ee) values for Bovolide itself through this method are not provided in the readily available search results.

Copper(I)-Catalyzed Addition/Annulation Sequences

Substrate Scope and Scalability Considerations

Several synthetic routes to bovolide and related γ-ylidenebutenolides exhibit varying degrees of substrate scope, stereocontrol, and scalability. A highly efficient copper(I)-catalyzed addition/annulation sequence has been developed for the synthesis of (Z)-ylidenebutenolides, utilizing readily available α-ketoacids and alkynes as substrates. nih.govthegoodscentscompany.comsigmaaldrich.comwikipedia.orgfishersci.at This method demonstrates good substrate scope and delivers products with high stereoselectivity. nih.govthegoodscentscompany.comsigmaaldrich.comwikipedia.orgfishersci.at It has been shown to achieve gram-scale production with up to 92% enantiomeric excess, making it a preferred choice for certain applications, including potential pharmaceutical ones. nih.gov

In terms of scalability, this copper-catalyzed method can achieve a significant output, with reported rates of up to 45 g/h for a 100 mL reaction volume under specific conditions (0.5 M substrate, CuI/ligand system, 60°C). nih.gov This highlights its potential for larger-scale synthesis.

Comparative analysis with other synthetic methods reveals distinct advantages and disadvantages:

Classical Grignard alkylation routes: These methods are valuable for the synthesis of bovolide analogues but typically offer lower yields (35–45%) and lack stereocontrol. nih.gov

Enzymatic methods: While providing moderate yields (50–68%) and good stereocontrol, enzymatic approaches often require further optimization for industrial adoption. nih.gov

The copper-catalyzed approach thus offers an optimal balance of efficiency and stereoselectivity compared to classical Grignard routes and enzymatic methods, though the latter hold promise with further development. nih.gov

Table 1: Comparative Analysis of Synthetic Methods for Bovolide and Analogues nih.gov

| Method | Yield Range (%) | Scalability | Stereocontrol | Cost Index |

| Grignard Alkylation | 35–45 | Low | None | |

| Cu-catalyzed | 65–78 | High | Excellent | |

| Enzymatic | 50–68 | Moderate | Good |

Table 2: Substrate Scope and Optimization for Cu(I)-Catalyzed Synthesis nih.gov

| Entry | α-Ketoacid (R) | Alkyne (R') | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl | n-Pentyl | 25 | 12 | 78 | 92 |

| 2 | Ethyl | i-Butyl | 40 | 8 | 65 | 88 |

| 3 | Phenyl | Propargyl | 60 | 6 | 71 | 85 |

| *Catalyst: CuI (10 mol%), Ligand: 1,10-Phenanthroline (12 mol%), Solvent: Dichloroethane. |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and their application extends to the synthesis of bovolide and related furanone structures.

Stille Coupling: Bovolide has been successfully synthesized via a Stille-type cross-coupling reaction. A notable example involves the reaction of a brominated furanone precursor with tetramethyltin in the presence of a palladium catalyst, such as PdCl2(PhCN)2, along with triphenylarsine (AsPh3) and copper(I) iodide (CuI). This specific reaction yielded bovolide in 54%. fishersci.ca The Stille protocol, developed since the mid-1980s, is widely used, although its synthetic scope can be limited by the low reactivity of alkenylstannanes and concerns regarding tin toxicity. guidetopharmacology.org

Suzuki-Miyaura Coupling: While a direct synthesis of bovolide via Suzuki-Miyaura coupling was not explicitly detailed in the search results, related furanone compounds have been synthesized using this methodology. For instance, 4-aryl-3-bromo-2(5H)-furanones were prepared through a PdCl2(MeCN)2/AsPh3-catalyzed regioselective Suzuki-Miyaura reaction of 3,4-dibromo-2(5H)-furanone with arylboronic acids. fishersci.ca This demonstrates the applicability of Suzuki-Miyaura reactions for constructing carbon-carbon bonds in furanone systems, suggesting its potential for bovolide analogues.

Furthermore, a palladium-catalyzed carbonylation of a (Z)-β-iodoenone has been reported as an efficient and selective route for bovolide synthesis. guidetopharmacology.org This highlights the versatility of palladium catalysis in accessing the bovolide scaffold.

Biocatalytic and Enzymatic Synthetic Routes: Lipase-Mediated Lactonization

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical synthesis. Emerging methodologies for bovolide and its analogues exploit lipase-mediated lactonization. nih.gov

A prominent example involves the use of Candida antarctica Lipase B (CAL-B) in a two-phase system (water:octane) for the kinetic resolution of a bovolide precursor, 3,4-dimethyl-5-hydroxypentenoic acid. This system achieved a 68% conversion with an enantiomeric ratio of 19:1 (R:S), demonstrating good stereocontrol. nih.gov Enzymatic kinetic resolution (EKR) using CAL-B in the presence of vinyl acetate (B1210297) has also been employed to obtain optically pure alkyne alcohols, which can serve as key intermediates for γ-alkylidenebutenolides. uni.lu While biocatalytic methods offer advantages in terms of stereoselectivity and reduced environmental impact, they often require further optimization for large-scale industrial adoption. nih.gov

Singlet Oxygen and Radical Fragmentation Methodologies from Furans

Singlet oxygen and radical fragmentation methodologies provide innovative pathways for the synthesis of functionalized butenolides, including bovolide and its derivatives, starting from readily accessible furans. uni.lu

The process typically involves a Diels-Alder reaction between furans and singlet oxygen, which generates versatile hydroperoxide intermediates. uni.luscialert.netnih.gov These intermediates then undergo iron(II)-mediated radical fragmentation in the presence of copper(II) acetate (Cu(OAc)2) or various other radical trapping reagents. This fragmentation leads to the formation of butenolides bearing a wide variety of appended functional groups, such as olefins, halides, azides, and aldehydes. uni.lunih.gov The practical utility of this transformation is demonstrated by its ease of diversification. uni.lu

Bovolide itself has been identified as a degradation product of furan (B31954) fatty acids through photooxidation, indicating a natural pathway involving singlet oxygen in its formation. nih.govfishersci.com This underscores the relevance of singlet oxygen chemistry to bovolide's natural occurrence and synthetic approaches.

Indium-Mediated Barbier-Type Reactions

Indium-mediated Barbier-type reactions offer an expedient and efficient synthetic route to γ-alkylidenebutenolides, including bovolide and its derivatives. fishersci.dkfishersci.ca The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl group, and a metal (such as indium) react in situ to form an alcohol. fishersci.ca Unlike Grignard reagents, the organometallic species generated in a Barbier reaction are unstable and are typically generated directly in the reaction mixture, often allowing for reactions in aqueous media, which aligns with principles of green chemistry. fishersci.ca

Preparation of Structural Analogues and Derivatives

The ability to prepare structural analogues and derivatives of bovolide is crucial for exploring its chemical space and potential applications. Many synthetic strategies for bovolide are inherently versatile, allowing for the introduction of different substituents and the creation of diverse molecular architectures.

Derivatization for Heterocycle Synthesis

The γ-ylidenebutenolides, which include bovolide, serve as valuable intermediates for the synthesis of a wide range of related heterocycles and natural products. nih.govthegoodscentscompany.com The copper(I)-catalyzed addition/annulation sequence, for instance, not only provides access to bovolide but also facilitates the straightforward derivatization of the resulting ylidenebutenolides into diverse heterocyclic compounds. thegoodscentscompany.comsigmaaldrich.comwikipedia.orgfishersci.atuni.lufishersci.fi

Examples of such derivatization include the conversion of butenolides and their γ-alkylidene congeners into lactams and pyridazines, which are also of significant biological interest. thegoodscentscompany.com Furthermore, the radical fragmentation methodologies from furans allow for the diversification of functionalized butenolides into structures containing olefins, halides, azides, and aldehydes, expanding the synthetic utility of these compounds. uni.lu The development of methods for preparing 5-aminobutenolides from 2-bromo-2H-azirine-2-carboxylic esters/amides with arylacetic acids further exemplifies the versatility of butenolide scaffolds in synthesizing complex amino acid derivatives. uni.lu Research has also focused on synthesizing brominated 2(5H)-furanone derivatives, which are structurally related to bovolide and have shown the capability to interfere with bacterial quorum sensing systems. fishersci.ca

Conversion to Lactam and Pyridazine (B1198779) Frameworks

Butenolides, a class of compounds to which Bovolide belongs, exhibit a notable capacity for conversion into lactam and pyridazine derivatives, expanding their potential applications, particularly in areas of biological interest researchgate.netacs.org. This derivatization highlights the rich chemistry associated with these compounds, influenced by the nature of their substituents researchgate.net.

Detailed research findings illustrate specific pathways for these conversions:

Lactam Formation: The reaction of lactones, such as the butenolide intermediate 2b , with ammonia (B1221849) can yield γ-hydroxypyrrolone 7 . If heating is applied during this reaction, γ-ylidenepyrrolone 8 can be obtained acs.org. Lactams are cyclic amides, and their ring size is typically described by Greek letters, starting from the carbonyl carbon and proceeding to the nitrogen atom within the ring ualberta.ca.

Pyridazine Formation: Pyridazinones, specifically 9a and 9b , are formed when butenolide intermediate 2b reacts with appropriate hydrazines. Further treatment of pyridazinone 9a with phosphoryl trichloride (B1173362) (POCl₃) can lead to the formation of chloro-pyridazine 10 acs.org.

These conversions demonstrate the versatility of butenolide frameworks as synthetic precursors for other nitrogen-containing heterocycles.

The following table summarizes key transformations for lactam and pyridazine frameworks:

| Starting Material (Butenolide Intermediate) | Reagent/Conditions | Product Type | Specific Product Example |

| Lactone 2b | Ammonia | γ-Hydroxypyrrolone | 7 |

| Lactone 2b | Ammonia + Heat | γ-Ylidenepyrrolone | 8 |

| Lactone 2b | Hydrazines | Pyridazinones | 9a , 9b |

| Pyridazinone 9a | POCl₃ | Chloro-pyridazine | 10 |

Functionalization and Modification of the Furanone Ring and Side Chains

The furanone ring and its associated side chains in Bovolide and its analogues can undergo various functionalization and modification reactions, leading to diverse chemical structures.

Functionalization of the Furanone Ring: The furanone ring system is a significant target for chemical modification due to its prevalence in natural products and its role in various biological activities researchgate.net.

Bromination: The introduction of bromine atoms onto the heterocyclic ring is a common functionalization strategy. For instance, treating 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide can yield brominated products, including 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, and 3,5-dibromo-4-methoxy-2(5H)-furanone unipi.it.

Suzuki-Miyaura Reaction: Regioselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-aryl-3-bromo-2(5H)-furanones, utilizing 3,4-dibromo-2(5H)-furanone and arylboronic acids under palladium catalysis unipi.it.

Amination and Electrophilic Substitution: Optically active 4-amino-2(5H)-furanones can be synthesized through a combination of asymmetric alkyne addition to aldehydes and subsequent aliphatic amine addition, achieving high enantioselectivity (84-90% ee). These amino-substituted furanones are also known to undergo facile electrophilic substitution reactions researchgate.net.

Chlorocyclocarbonylation: A mild and efficient method for synthesizing 3-chloromethyl-2(5H)-furanones involves PdCl₂-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols with CuCl₂ researchgate.net.

Modification of Side Chains: Bovolide's side chain can be subjected to various chemical transformations:

Oxidation and Reduction: Bovolide is capable of undergoing oxidation and reduction reactions, which can lead to different products depending on the specific reagents and conditions used. Reduction reactions, for example, can modify the double bonds and other functional groups present in the compound benchchem.com.

Substitution Reactions: Bovolide can participate in substitution reactions where one functional group is replaced by another, utilizing various nucleophiles and electrophiles benchchem.com.

Conversion to Acylphosphoranes: The carboxylic acid group within the side chain can be converted into an acylphosphorane canterbury.ac.nz.

Stereoselective Side Chain Attachment: The attachment of specific side chains, such as a hexadienyl side chain, can be achieved in a stereoselective manner, for example, through the addition of a Seebach–Fráter enolate to an aldehyde ucl.ac.uk. The high stereoselectivity observed in the synthesis of Bovolide itself can be significantly influenced by the β-methyl group on its side chain thieme-connect.de.

Photoisomerization and Stereochemical Control in Synthesis

Photoisomerization: Photoisomerization is a key strategy for controlling the stereochemistry of γ-alkylidenebutenolides, including Bovolide analogues. Specifically, γ-(Z)-alkylidenebutenolides can be photoisomerized to their corresponding γ-(E)-alkylidenebutenolides researchgate.netresearchgate.net. This transformation typically requires the presence of a triplet photosensitizer researchgate.netresearchgate.net. However, this isomerization is often thermodynamically unfavorable, resulting in relatively lower isolated yields, typically around 30-35% for the E-isomers researchgate.net. Furthermore, this methodology often necessitates the presence of an allylic-OH functionality, either on a "dummy olefin" or on the substrate itself researchgate.net.

Stereochemical Control in Synthesis: Achieving precise stereochemical control is crucial in the synthesis of Bovolide and its analogues, influencing their properties and biological activities.

Influence of Substituents: The stereoselectivity in the synthesis of Bovolide (compound 67) is notably high and is largely influenced by the β-methyl group present in its structure thieme-connect.de.

Transition Metal Catalysis: Transition metal-catalyzed reactions play a significant role in achieving stereocontrol. For instance, a copper(I)-catalyzed addition/annulation sequence has been shown to deliver butenolide products with high stereoselectivity acs.org. Palladium-catalyzed carbonylation reactions are also highly efficient and selective in Bovolide synthesis thieme-connect.de.

Diastereoselective and Enantioselective Approaches: Methodologies have been developed that provide complete control over relative stereochemistry, such as in the formation of Michael adducts, and enable highly diastereoselective desymmetrization reactions researchgate.net. Enantioselective syntheses, where multiple bonds are formed, are also a focus, particularly in the context of heterocycles and acyclic compounds researchgate.net. The synthesis of optically active 4-amino-2(5H)-furanones, for example, can be achieved with high enantioselectivity (84-90% ee) researchgate.net.

Carbene Complexes: Carbene complexes have been explored for their role in stereochemical control, including in intramolecular Diels-Alder reactions msu.edu.

Advanced Biological Research and Mechanistic Investigations

Interaction with Molecular Targets and Biological Pathways

Bovolide belongs to the class of butenolides, which are dihydrofurans characterized by a carbonyl group at the C2 carbon atom hmdb.cafoodb.ca. The broader class of 2(5H)-furanones, which includes butenolides, encompasses compounds with a wide array of biological activities, such as mutagenic, cytotoxic, anti-inflammatory, fungicidal, and antibacterial properties ethz.ch. While these activities are associated with the furanone scaffold, specific detailed enzymatic and receptor binding studies for Bovolide itself are not extensively documented in the available literature.

Direct enzymatic or receptor binding studies specifically elucidating Bovolide's interaction with molecular targets are not prominently detailed in the provided research. However, the compound's presence in food systems and its role as a flavor active compound suggest interactions with sensory receptors, though the precise molecular mechanisms remain an area for further investigation. The formation of Bovolide is primarily linked to photooxidative degradation pathways, particularly from dimethyl furan (B31954) fatty acids (DiMeFFA) epa.govnih.gov. This chemical transformation represents a significant mechanistic aspect of Bovolide's presence in biological matrices.

The physiological effects directly attributable to Bovolide are largely associated with its contribution to flavor and aroma. Bovolide is described as having herbal, minty, and spicy notes, and is a component of butter flavor hmdb.cafoodb.ca. Its formation in green tea and dried herbs upon light exposure highlights its role in the development of aroma profiles in food products epa.govnih.govresearchgate.net. While Bovolide has been mentioned in broader studies investigating the carcinogenicity of plant lactones, specific molecular bases for such physiological effects are not detailed researchgate.net. The presence of Bovolide in corn silk, a plant known for various pharmacological effects such as lipid reduction, blood pressure lowering, and anti-inflammatory activities, suggests a potential for broader biological relevance; however, these effects are attributed to the complex mixture of compounds in corn silk, predominantly flavonoids, rather than Bovolide specifically wixsite.com.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in understanding how chemical structure dictates biological activity, including sensory properties like odor and flavor researchgate.netinfobibos.com.br. As a γ-alkylidenebutenolide, Bovolide's structure is part of a class of natural products that have garnered attention due to their diverse biological activities and their utility in synthetic organic chemistry nih.govmdpi-res.comtu-dortmund.de.

Bovolide shares structural similarities with other furanone derivatives and lactones, and its properties can be understood in comparison to these compounds. A notable comparison exists with Dihydrobovolide (PubChem CID 13192443), which is also a photooxidative degradation product of dimethyl furan fatty acids and is found alongside Bovolide in various matrices ethz.chnih.govnih.gov. While Bovolide contributes a butter-like flavor, Dihydrobovolide has been noted for a celery-like odor, illustrating how subtle structural differences, such as the saturation of the double bond in the side chain, can lead to distinct sensory profiles nih.gov.

Other related compounds include:

6-Dimethylmaleic Anhydride (B1165640) (also known as 2,3-Dimethylmaleic Anhydride, PubChem CID 13010): This compound is a cyclic anhydride and a precursor in certain synthetic routes, but its functional relationship to Bovolide in terms of biological activity or flavor is not directly elaborated in the provided search results beyond its chemical classification epa.gov.

Sotolon (PubChem CID 62835): As a butenolide, Sotolon is a metabolite known for its powerful aroma, often described as fenugreek, curry, or maple syrup-like. Its structural and functional differences from Bovolide highlight the specificity of structure-odor relationships within the butenolide class.

Maggi Lactone (Glucono delta-lactone, PubChem CID 73557432): This lactone is primarily known as a food additive and leavening agent. Its functional role is distinct from Bovolide's flavor contribution, emphasizing the diverse applications and biological roles of different lactones.

The comparative analysis of Bovolide and Dihydrobovolide, both derived from similar precursors via photooxidation, provides insights into how the presence or absence of a double bond influences their respective aroma characteristics.

Table 1: Comparative Properties of Bovolide and Related Compounds

| Compound | PubChem CID | Chemical Formula | Key Characteristics / Flavor Profile |

| Bovolide | 6433214 | C₁₁H₁₆O₂ | Butter flavor, herbal, minty, spicy |

| Dihydrobovolide | 13192443 | C₁₁H₁₈O₂ | Celery-like odor |

| 2,3-Dimethylmaleic Anhydride | 13010 | C₆H₆O₃ | Organic anhydride, synthetic intermediate |

| Sotolon | 62835 | C₆H₈O₃ | Fenugreek, curry, maple syrup aroma |

| Glucono delta-lactone | 73557432 | C₆H₁₀O₆ | Food additive, leavening agent |

Preclinical Research Models

Preclinical research on Bovolide has primarily focused on its occurrence and formation in food systems, rather than its evaluation in traditional drug discovery models. Studies have investigated the photooxidative degradation of furan fatty acids in complex food matrices, such as green tea, dried herbs (e.g., tarragon, chervil, chive, dill, basil, savory), and vegetables (e.g., leek, onion), leading to the formation of Bovolide epa.govnih.govresearchgate.net. These investigations often involve analytical techniques like GC-MS to identify and quantify Bovolide in response to light exposure or heating, providing insights into its stability and generation in food products epa.govnih.gov.

For instance, research has shown that Bovolide levels increase continuously during light exposure in green tea, with the most significant increase occurring within the first two days epa.gov. Similar observations have been made in various dried herbs and vegetables, indicating varying susceptibilities to Bovolide formation under illumination nih.gov. These studies are crucial for understanding flavor development and quality changes in stored food.

While Bovolide has been detected in the roots of Jatropha pelargoniifolia, a plant whose extracts have shown in vivo and in vitro activities such as hepatoprotective, antinociceptive, anti-inflammatory, and antidiabetic/hypoglycemic effects, the direct contribution of Bovolide to these specific pharmacological activities was not detailed in the available information. The primary focus of preclinical investigations on Bovolide remains its role as a flavor compound and its formation pathways in food science.

Analysis of Carcinogenic Potential in Rodent Studies for Bovolide and Analogues

Investigations into the carcinogenic potential of Bovolide have revealed significant findings in rodent studies. Early research indicated that Bovolide, a natural component of butter, produced sarcoma in five out of six injected rats, highlighting its carcinogenic activity in this animal model. citeab.com Further studies have continued to explore the carcinogenic action of Bovolide and related lactones in both rats and mice. fishersci.ca

Analogues of Bovolide have also been examined for their carcinogenic properties. For instance, 2,3-dimethylmaleic anhydride (also referred to as α,β-dimethyl maleic anhydride or 6-dimethylmaleic anhydride), a structurally similar compound, has been shown to share carcinogenic properties with Bovolide in rodent studies, inducing tumors at comparable rates. fishersci.cawikipedia.org The European Food Safety Authority (EFSA) has also referenced carcinogenicity studies in their safety assessments of flavouring substances, including those in the alpha,beta-unsaturated ketones and precursors group, which encompasses lactones like Bovolide. wikipedia.org

The findings from rodent studies suggest a potential for Bovolide and certain analogues to induce tumor formation.

Table 1: Summary of Carcinogenic Potential in Rodent Studies

| Compound | Rodent Model | Observed Effect | Reference |

| Bovolide | Rats | Induced sarcoma (5/6 rats) | citeab.com |

| 2,3-Dimethylmaleic anhydride | Rodents | Induced tumors at similar rates to Bovolide | fishersci.cawikipedia.org |

| Parasorbic acid | Rats | Long-term toxicity studies conducted | wikipedia.org |

This table is designed to be interactive, allowing users to filter by compound or rodent model.

Role as a Biomarker in Biological Systems

Bovolide has been identified as a potential biomarker in biological systems, particularly in relation to dietary consumption. It is found in various plants and can serve as an indicator for the consumption of certain foods. wikipedia.org For example, Bovolide is present in peppermints (Mentha X piperita) at relatively high concentrations and has also been detected in various herbs and spices, suggesting its utility as a biomarker for the intake of these food items. fda.gov

Furthermore, Bovolide has been reported in soy, indicating that its presence could be used as a biomarker for soy consumption. nih.gov The ability of Bovolide to be detected in different plant-based products underscores its potential for use in dietary assessment and nutritional research.

Table 2: Bovolide as a Biomarker in Biological Systems

| Food Source / Biological System | Bovolide Presence / Role | Reference |

| Various plants | Can be used as a biomarker for consumption of certain foods | wikipedia.org |

| Peppermints (Mentha X piperita) | Found in highest concentration, potential biomarker for consumption | fda.gov |

| Herbs and Spices | Detected, potential biomarker for consumption | fda.gov |

| Soy | Reported for the first time, indicative of soy consumption | nih.gov |

This table is designed to be interactive, allowing users to sort by food source or role.

Compound Names and PubChem CIDs

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as Bovolide) when bound to a specific receptor (e.g., a protein or enzyme) to form a stable complex. This technique aims to predict the binding affinity and the mode of interaction between the ligand and its biological target. benchchem.com Software tools like AutoDock Vina are commonly employed for predicting binding affinities to target proteins. benchchem.com The insights gained from molecular docking studies can help in understanding drug-receptor interactions and analyzing structural changes upon binding to the active site of a receptor. researchgate.net

While molecular docking is a standard approach for assessing potential interactions, specific detailed research findings and data tables pertaining solely to Bovolide's molecular docking studies with identified biological targets were not extensively documented in the available literature. However, such studies are generally performed for butenolides, a class of compounds to which Bovolide belongs, to understand their drug-receptor interactions. researchgate.net

Molecular Dynamics Simulations for Complex Stability Assessment

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over a period of time. By applying Newtonian equations of motion and force fields that describe interatomic interactions, MD simulations provide detailed information on the fluctuations and conformational changes of biomolecular systems, including protein-ligand complexes. bocsci.com These simulations are crucial for assessing the stability of ligand-receptor complexes over time, identifying persistent interatomic interactions, and estimating binding free energy. benchchem.combocsci.com They can also map ligand binding sites, analyze binding modes, and provide a deeper understanding of the affinity of a complex. bocsci.com

Although molecular dynamics simulations are widely utilized to validate the stability of protein-ligand complexes and study their dynamic behavior, specific detailed research findings and data tables from molecular dynamics simulations focusing on Bovolide's complex stability with particular biological targets were not extensively documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its observed biological activity or other properties. QSAR models aim to correlate structural features (e.g., logP, polar surface area) with observed bioactivity, enabling the prediction of the activity of new or untested compounds based on their chemical structure. benchchem.comscribd.com This methodology is a cornerstone in drug discovery and optimization, allowing for the prediction of compound efficacy and the identification of key structural determinants for activity. scribd.com

In the context of Bovolide, QSAR analysis has been broadly applied to relate chemical properties to outcomes, such as its correlation to tea quality. researchgate.netresearchgate.net However, specific detailed research findings and comprehensive data tables from QSAR modeling studies explicitly correlating Bovolide's structural features with its bioactivity against defined biological targets were not extensively documented in the available literature.

Emerging Research Areas and Future Perspectives

Optimization of Industrial and Scalable Synthetic Routes with Enhanced Stereocontrol

Optimizing the synthesis of Bovolide for industrial scalability and precise stereocontrol is a key area of ongoing research. Current efforts concentrate on developing efficient catalytic methods that offer high yields and excellent stereoselectivity.

A highly efficient copper(I)-catalyzed addition/annulation sequence has been developed for the synthesis of γ-ylidenebutenolides, a class of compounds that includes Bovolide. fishersci.ca This method utilizes readily available α-ketoacids and alkynes as substrates, employing a simple, commercially available copper(I) catalyst. It demonstrates good substrate scope and delivers products with high stereoselectivity, making it a promising route for scalable production. fishersci.ca Additionally, a palladium-catalyzed carbonylation of a (Z)-β-iodoenone has been shown to be a highly efficient and selective method for Bovolide synthesis, with observed high stereoselectivity largely influenced by a β-methyl group.

Emerging methodologies also explore enzymatic and biocatalytic approaches, such as lipase-mediated lactonization. While these methods show promise, further optimization is required for their widespread industrial adoption. Traditional synthetic routes, such as Grignard alkylation, exist but typically offer lower yields and lack stereocontrol compared to modern catalytic approaches. nih.gov

For industrial production, continuous flow reactor designs are being investigated. Pilot-scale experiments using such systems have demonstrated higher output and improved carbon efficiency compared to conventional batch processes, indicating potential for more sustainable and efficient manufacturing of Bovolide and its analogs. nih.gov

Discovery and Validation of Novel Biological Activities and Molecular Targets

The inherent biological activities of Bovolide position it as a potential candidate for drug development and various therapeutic applications. nih.gov Although the detailed mechanisms of action are not extensively documented, Bovolide is known to interact with specific molecular targets and pathways, including enzymes and receptors within biological systems, leading to diverse physiological effects. nih.gov

Future research aims to elucidate these precise molecular interactions. Computational methods are proving instrumental in predicting Bovolide's interactions with biological targets. Techniques such as molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) assess the stability of ligand-receptor complexes over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further correlate Bovolide's structural features with observed bioactivity. nih.gov Crucially, these computational predictions require rigorous validation through in vitro assays, such as Surface Plasmon Resonance (SPR) or fluorescence polarization, to confirm the predicted biological interactions. nih.gov Given that Bovolide belongs to the furanone class, which exhibits a range of biological activities including mutagenic, cytotoxic, anti-inflammatory, fungicidal, and antibacterial properties, future studies may explore these broader activities for Bovolide itself and its derivatives.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

The integration of multi-omics data represents a critical frontier for achieving a comprehensive, systems-level understanding of Bovolide's roles and effects in biological contexts. Multi-omics approaches combine data from various high-throughput technologies, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics.

This integrative strategy is essential for unraveling the complex interplay of biomolecules and their functions, providing a holistic view of biological processes. By merging data from different 'omics' layers, researchers can identify novel biomarkers, elucidate disease subtypes, and gain deeper insights into how genes, proteins, and epigenetic factors influence phenotypic outcomes. For Bovolide, integrating multi-omics data could reveal its impact on gene expression, protein profiles, and metabolic pathways within living systems, thereby bridging the gap between its chemical structure and its observed biological effects. This approach is vital for understanding its potential therapeutic mechanisms or its role as a natural product.

Development of High-Throughput Screening and Production Platforms

The development of advanced high-throughput screening (HTS) and production platforms is crucial for accelerating the discovery of novel biological activities of Bovolide and its analogs, as well as for optimizing its scalable production. HTS enables the rapid testing of thousands to millions of chemical compounds against specific biological targets or pathways, significantly expediting the drug discovery process.

These platforms can identify small molecule modulators that interact with biochemical and signal transduction pathways. Advanced HTS techniques, such as fluorescence-activated cell sorting (FACS) combined with fluorescent probes, have substantially improved screening efficiency. High-content screening (HCS) further enhances this by linking tested compounds to rich phenotypic information, often leveraging automated microscopy and sophisticated image analysis software.

In terms of production, microbial strains can serve as cellular platforms for the biosynthesis of Bovolide or its derivatives, with HTS tools capable of enhancing their production capacity. Microfluidic devices are also emerging as powerful tools, offering more versatile and accurate assays, precise compound dosing, and even single-animal resolution readouts, which could be applied to screen Bovolide's effects on whole organisms or cellular models more efficiently. These technological advancements are pivotal for both discovering new applications for Bovolide and establishing cost-effective, scalable production methods.

Q & A

Basic Research Questions

Q. How can Bovolide be isolated and characterized from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography) to separate Bovolide from co-occurring compounds. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural identity. Purity should be validated using melting point analysis and HPLC-UV profiling .

Q. What are the standard protocols for synthesizing Bovolide in laboratory settings?

- Methodological Answer : Synthesis often employs multi-step organic reactions, such as esterification or cycloaddition, under controlled conditions (e.g., inert atmosphere, specific catalysts). Reaction progress is monitored via TLC or GC-MS. Post-synthesis purification involves recrystallization or preparative HPLC. Detailed protocols should include stoichiometric ratios, temperature gradients, and solvent systems to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying Bovolide in complex mixtures?

- Methodological Answer : Quantitative analysis uses HPLC-DAD or LC-MS/MS with internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves must span the expected concentration range (e.g., 0.1–100 µg/mL), and method validation should report limits of detection (LOD) and quantification (LOQ). Cross-validation with alternative techniques like GC-MS is recommended to address potential inter-method variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding Bovolide’s bioactivity across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this, standardize experimental conditions using guidelines like OECD protocols. Perform meta-analyses of existing data to identify confounding variables (e.g., solvent used, concentration ranges). Structural analogs of Bovolide can be tested to isolate activity-specific moieties .

Q. What computational methods are effective in predicting Bovolide’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. QSAR models can correlate structural features (e.g., logP, polar surface area) with observed bioactivity. Validate predictions with in vitro assays, such as SPR or fluorescence polarization .

Q. What strategies optimize Bovolide’s stability in pharmacological formulations?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Excipient screening (e.g., cyclodextrins for encapsulation) improves solubility and shelf life. Analytical methods like forced degradation (acid/base/oxidative stress) coupled with LC-MS reveal degradation products. Formulation efficacy should be tested in biorelevant media (e.g., simulated gastric fluid) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in Bovolide’s reported spectroscopic data?

- Methodological Answer : Cross-reference spectral data with synthetic standards and published databases (e.g., SciFinder, PubChem). If discrepancies persist, verify instrument calibration (e.g., NMR shimming, MS tuning) and sample preparation (e.g., solvent purity, concentration). Collaborative inter-laboratory studies can resolve systemic errors .

Experimental Design Considerations

Q. What controls are essential when evaluating Bovolide’s cytotoxicity in vitro?

- Methodological Answer : Include vehicle controls (e.g., DMSO) to rule out solvent effects and positive controls (e.g., doxorubicin for apoptosis). Dose-response curves should span 3–5 log units, and assays must account for cell viability (MTT assay) and membrane integrity (LDH release). Replicate experiments (n ≥ 3) with blinded analysis reduce bias .

Q. How can researchers ensure reproducibility in Bovolide’s synthetic pathways?

- Methodological Answer : Document reaction parameters exhaustively (e.g., stirring speed, humidity). Use high-purity reagents and characterize intermediates at each step. Share protocols via open-access platforms (e.g., protocols.io ) for peer validation. Reproducibility checks should involve independent synthesis in ≥2 laboratories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.